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molecular formula C12H11NO3 B8758759 3-Cyano-4-(cyclopropylmethoxy)benzoic acid

3-Cyano-4-(cyclopropylmethoxy)benzoic acid

Cat. No. B8758759
M. Wt: 217.22 g/mol
InChI Key: PCDFNGWRZGLECN-UHFFFAOYSA-N
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Patent
US08329730B2

Procedure details

Methyl 3-cyano-4-[(cyclopropylmethyl)oxy]benzoate (D23; 74 mg, 0.320 mmol) was stirred at room temperature under nitrogen with lithium hydroxide (15.33 mg, 0.640 mmol) in tetrahydrofuran (THF) (2 ml), methanol (2 ml) and water (1 ml) for 20 h. The mixture was partitioned between water (20 ml), 2N hydrochloric acid (5 ml) and ethyl acetate (3×20 ml), and the organic layer was washed with saturated aqueous sodium chloride, dried (MgSO4) and evaporated in vacuo to give the title compound as a white solid (51 mg)
Name
Methyl 3-cyano-4-[(cyclopropylmethyl)oxy]benzoate
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
15.33 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH:15]1[CH2:17][CH2:16]1)[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[Li+]>O1CCCC1.CO.O>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH:15]1[CH2:16][CH2:17]1)[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Methyl 3-cyano-4-[(cyclopropylmethyl)oxy]benzoate
Quantity
74 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OCC1CC1
Name
Quantity
15.33 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (20 ml), 2N hydrochloric acid (5 ml) and ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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